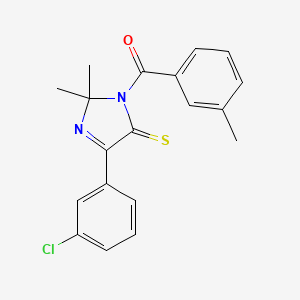![molecular formula C13H21N5O2S B2912506 [4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415604-36-1](/img/structure/B2912506.png)
[4-[(2-Methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-triazole ring, a morpholine ring, and a thiomorpholine ring. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . Morpholine is a six-membered ring with one oxygen atom and one nitrogen atom . Thiomorpholine is similar to morpholine but contains a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,4-triazole ring is planar due to the presence of two double bonds . The morpholine and thiomorpholine rings are likely to be puckered due to the presence of heteroatoms .Chemical Reactions Analysis
1,2,4-Triazole derivatives are known to participate in a variety of chemical reactions, including nucleophilic substitutions and additions . Morpholine and thiomorpholine rings can also undergo a variety of reactions, including electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen and sulfur atoms could result in the compound having a high dipole moment . The compound is likely to be thermally stable .Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, many 1,2,4-triazole derivatives have been studied for their antimicrobial and anticancer activities . The mechanism of action often involves interaction with biological targets through hydrogen bonding and dipole interactions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(2-methyl-1,2,4-triazol-3-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-16-12(14-10-15-16)9-17-2-5-20-11(8-17)13(19)18-3-6-21-7-4-18/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFOOMOGYQPBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)CN2CCOC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

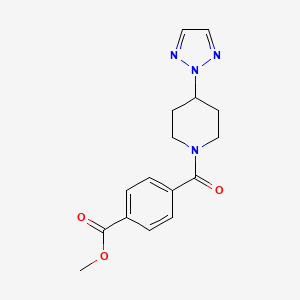
![2-[(2-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2912427.png)


![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)piperazin-1-yl]ethanone](/img/structure/B2912432.png)
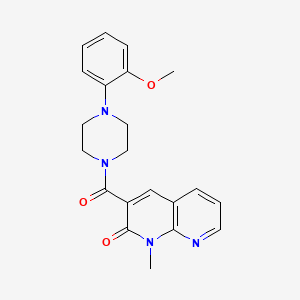
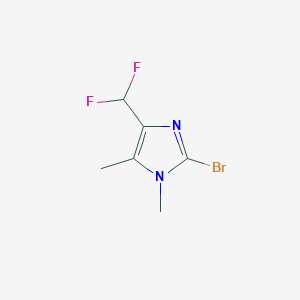
![2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2912436.png)
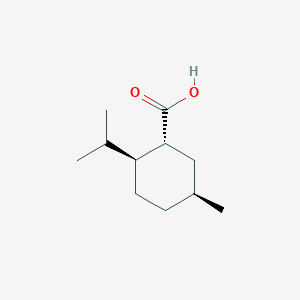
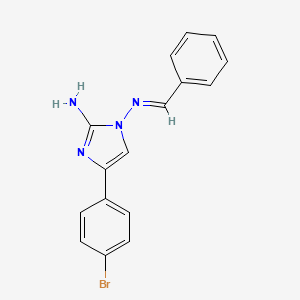
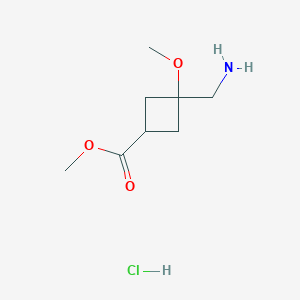
![ethyl 4-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2912442.png)
![3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine](/img/structure/B2912445.png)
